Scientific Field: Agriculture, specifically in the area of pest control.
Application Summary: Quinoclamine is used as a pesticide for controlling various pests.
Methods of Application: Quinoclamine is typically applied directly to the crops or soil.
Results/Outcomes: Quinoclamine has been found to be effective in controlling pests.
Scientific Field: Horticulture, specifically in the control of liverwort in nursery crops.
Application Summary: Quinoclamine is used for controlling liverwort, a common weed in nursery crops.
Methods of Application: Quinoclamine is applied to the pine bark substrate in which the nursery crops are grown.
Scientific Field: Horticulture, specifically in the control of liverwort in greenhouse and nursery crops.
Application Summary: Quinoclamine is used for controlling liverwort, a common weed in greenhouse and nursery crops.
Methods of Application: Quinoclamine is typically applied over-the-top on nursery crops for liverwort control.
Results/Outcomes: The herbicide quinoclamine is being evaluated for its effectiveness in controlling liverwort in nursery crops.
Scientific Field: Plant Physiology, specifically in studying the differential response of liverwort tissue to quinoclamine.
Application Summary: Research has been conducted to understand the differential response of liverwort tissue to quinoclamine.
Methods of Application: A series of experiments were conducted to determine the mechanism for differential response of liverwort structures to quinoclamine.
Application Summary: Quinoclamine is being evaluated for POST, over-the-top application on nursery crops for liverwort control.
Results/Outcomes: Excellent liverwort control combined with minimal phytotoxicity to numerous ornamental species has been reported by several researchers.
Quinoclamine, chemically known as 2-amino-3-chloro-1,4-naphthoquinone, is an organic compound with the molecular formula C₁₀H₆ClNO₂. It appears as a colorless to yellowish fluid and has a characteristic aromatic odor. Quinoclamine is primarily recognized for its use in agricultural applications, particularly as an herbicide and algaecide. Its chemical structure includes a naphthoquinone moiety, which contributes to its biological activity and reactivity.
The compound is stable under normal conditions but can decompose under extreme temperatures or in the presence of strong oxidizers .
Quinoclamine can be synthesized through several methods:
text1,4-naphthoquinone + Chlorinating agent → 2-chloro-1,4-naphthoquinone2-chloro-1,4-naphthoquinone + Ammonia → Quinoclamine
Quinoclamine's primary applications include:
Studies on quinoclamine have explored its interactions with various biological systems:
Quinoclamine shares structural similarities with several other compounds in the naphthoquinone family. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,4-Naphthoquinone | C₁₀H₆O₂ | Parent compound; used in dye synthesis |
2-Methyl-1,4-naphthoquinone | C₁₁H₈O₂ | Exhibits antifungal properties |
2-Amino-3-chloro-1,4-naphthoquinone | C₁₀H₆ClNO₂ | Quinoclamine; notable for herbicidal activity |
Juglone | C₁₀H₆O₃ | Naturally occurring; used for its antibacterial properties |
Quinoclamine's unique chlorinated amino structure distinguishes it from other naphthoquinones, enhancing its efficacy as a herbicide while posing specific health risks that require regulatory oversight .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard